molecular formula C17H14N4O2 B8606067 N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide

N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide

Cat. No.: B8606067
M. Wt: 306.32 g/mol
InChI Key: FJFRQQKLNHHDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide is a complex organic compound that features a quinazoline core linked to a benzodioxole moiety through an acetamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamidine linkage under controlled conditions, often using reagents such as acetic anhydride and ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide involves its interaction with specific molecular targets. It may modulate biochemical pathways by binding to enzymes or receptors, leading to altered cellular functions. For instance, it can affect microtubule assembly, resulting in mitotic blockade and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide is unique due to its specific combination of the quinazoline core and benzodioxole moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide

InChI

InChI=1S/C17H14N4O2/c1-10(18)20-13-3-4-14-12(6-13)8-19-17(21-14)11-2-5-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H2,18,20)

InChI Key

FJFRQQKLNHHDLI-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

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